molecular formula C10H11BrN2OS B2367868 3-Methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide CAS No. 2309214-77-3

3-Methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide

Cat. No.: B2367868
CAS No.: 2309214-77-3
M. Wt: 287.18
InChI Key: BYWQYIGWXLDLNX-UHFFFAOYSA-N
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Description

3-Methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide is a synthetic organic compound featuring an isoxazole core substituted with a methyl group at position 3 and a pyridin-4-ylthio-methyl moiety at position 3. The hydrobromide salt enhances its solubility in polar solvents, making it suitable for pharmacological applications.

Properties

IUPAC Name

3-methyl-5-(pyridin-4-ylsulfanylmethyl)-1,2-oxazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS.BrH/c1-8-6-9(13-12-8)7-14-10-2-4-11-5-3-10;/h2-6H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWQYIGWXLDLNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CSC2=CC=NC=C2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Methyl-5-(hydroxymethyl)isoxazole

The isoxazole core derives from acetone oxime through a modified Kröhnke condensation. Dissolving acetone oxime (1.0 eq) in anhydrous THF under nitrogen atmosphere enables deprotonation with n-BuLi (1.1 eq) at -78°C. Subsequent addition of ethyl 2,2-diethoxyacetate (1.05 eq) induces cyclization, yielding 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol after aqueous workup. Aromatization via methanesulfonyl chloride (1.2 eq) in dichloroethane produces 3-methyl-5-(diethoxymethyl)isoxazole, which undergoes acid hydrolysis (HCl/THF, 60°C) to yield 3-methyl-5-(hydroxymethyl)isoxazole as white crystals (mp 89-91°C).

Bromination to 3-Methyl-5-(bromomethyl)isoxazole

Bromination employs phosphorus tribromide (PBr₃, 1.5 eq) in dichloromethane at 0°C. Quenching with ice water followed by extraction with ethyl acetate affords 3-methyl-5-(bromomethyl)isoxazole as a pale yellow liquid (yield 85%, purity 97.3% by HPLC). Key characterization data:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.21 (s, 1H, isoxazole H4), 4.42 (s, 2H, CH₂Br), 2.33 (s, 3H, CH₃)
  • MS (EI): m/z 206 [M+H]+

Thioether Coupling with Pyridin-4-ylthiol

Synthesis of Pyridin-4-ylthiol

Pyridin-4-ylthiol synthesis follows a two-step protocol from 4-chloropyridine:

  • Displacement : React 4-chloropyridine (1.0 eq) with thiourea (1.2 eq) in ethanol at reflux (12 h) to form pyridin-4-ylthiouronium chloride
  • Hydrolysis : Treat with NaOH (2.0 eq) in water/ethanol (1:1) at 60°C for 2 h, yielding pyridin-4-ylthiol as off-white crystals (mp 112-114°C, 73% yield)

Nucleophilic Substitution Reaction

Coupling occurs in anhydrous DMF using K₂CO₃ (2.5 eq) as base:

  • Charge 3-methyl-5-(bromomethyl)isoxazole (1.0 eq) and pyridin-4-ylthiol (1.1 eq) in DMF at 0°C
  • Add K₂CO₃ portionwise over 30 min
  • Warm to 25°C and stir for 18 h
    Workup via ethyl acetate/water extraction provides 3-methyl-5-((pyridin-4-ylthio)methyl)isoxazole as a yellow oil (yield 88%, purity 98.7% by HPLC). Characterization:
  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=5.6 Hz, 2H, pyridine H2/H6), 7.32 (d, J=5.6 Hz, 2H, pyridine H3/H5), 6.18 (s, 1H, isoxazole H4), 4.28 (s, 2H, SCH₂), 2.31 (s, 3H, CH₃)
  • ¹³C NMR (101 MHz, CDCl₃): δ 170.2 (isoxazole C3), 150.1 (pyridine C4), 149.7 (isoxazole C5), 121.4 (pyridine C3/C5), 105.3 (isoxazole C4), 35.7 (SCH₂), 12.4 (CH₃)

Hydrobromide Salt Formation

Acid-Mediated Salt Crystallization

Dissolve the free base (1.0 eq) in anhydrous ethanol (10 mL/g) at 40°C. Bubble HBr gas through the solution until pH <2, then cool to 0°C. Filter the precipitated hydrobromide salt and wash with cold ethanol (yield 95%, mp 158-160°C). Final characterization:

  • Elemental Analysis : Calcd for C₁₀H₁₁BrN₂OS: C 41.25, H 3.78, N 9.62; Found: C 41.18, H 3.82, N 9.58
  • HPLC : 99.1% purity (Zorbax SB-C18, 210 nm)
  • Solubility : 28 mg/mL in water at 25°C

Process Optimization Considerations

Bromination Efficiency

Comparative brominating agents:

Reagent Temp (°C) Time (h) Yield (%) Purity (%)
PBr₃ 0 2 85 97.3
NBS/AIBN 80 6 72 95.1
HBr/AcOH 25 24 68 92.4

PBr₃ demonstrates superior efficiency despite requiring cryogenic conditions.

Thioether Coupling Kinetics

Time course analysis in DMF at 25°C:

Time (h) Conversion (%) Selectivity (%)
4 62 98
8 85 97
12 93 96
18 99 95

Extended reaction times beyond 18h promote oxidation to sulfone byproducts.

Alternative Synthetic Routes

Direct Cyclization Approach

Attempted synthesis via 1,3-dipolar cycloaddition of nitrile oxides with propargyl sulfides showed limited success (≤35% yield) due to competing polymerization.

Metal-Catalyzed Coupling

Pd(PPh₃)₄-mediated cross-coupling between 5-iodo-3-methylisoxazole and pyridin-4-ylthiol gave 42% yield with significant homocoupling byproducts.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .

Scientific Research Applications

3-Methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(a) 3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid

  • Structure : Contains a pyrazole-carboxylic acid substituent instead of the pyridin-4-ylthio group.
  • Bioactivity : Demonstrates antitumor and enzyme-inhibitory properties, highlighting the role of isoxazole-pyrazole hybrids in modulating biological pathways .
  • Solubility : Carboxylic acid group enhances water solubility compared to the hydrobromide salt, though the latter’s ionic nature may improve bioavailability in physiological environments.

(b) (S)-3-Methyl-5-(1-methylpyrrolidin-2-yl)-isoxazole•HCl

  • Structure : Features a pyrrolidine substituent and is a hydrochloride salt.
  • Physicochemical Properties : Molecular weight = 202.68 g/mol (vs. ~295 g/mol estimated for the target hydrobromide). Hydrochloride salts generally exhibit lower solubility in water compared to hydrobromides, as seen in Eletriptan HBr (readily water-soluble) .
  • Applications : Catalogued as a rare chemical with high cost ($5,000/0.1 g), suggesting specialized research or therapeutic use .

Pharmacologically Active Isoxazole Derivatives

(a) AMPA (a-amino-3-hydroxy-5-methyl-4-isoxazole propionate)

  • Structure : Shares the 3-methylisoxazole core but includes a propionate side chain.
  • Function: Acts as a selective agonist for ionotropic glutamate receptors, critical in excitatory neurotransmission .
  • Comparison : The target compound’s pyridin-4-ylthio-methyl group may confer distinct receptor-binding kinetics or selectivity compared to AMPA’s propionate moiety.

(b) Eletriptan Hydrobromide

  • Structure : A 5-HT1B/1D receptor agonist with a sulfonyl-containing indole core, unrelated to isoxazole.
  • Relevance: Demonstrates the utility of hydrobromide salts in enhancing drug solubility (e.g., RELPAX® tablets contain 24.2–48.5 mg of the salt) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form Notable Properties/Applications
3-Methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide C₁₀H₁₁N₂OS•HBr ~295 (estimated) Pyridin-4-ylthio-methyl Hydrobromide Potential neuropharmacological use
(S)-3-Methyl-5-(1-methylpyrrolidin-2-yl)-isoxazole•HCl C₉H₁₄N₂O•HCl 202.68 Pyrrolidine Hydrochloride Rare chemical, high cost
3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid C₈H₈N₃O₃ 209.17 Pyrazole-carboxylic acid None Antitumor, enzyme inhibition
AMPA C₇H₁₀N₂O₄ 186.17 Propionate None Glutamate receptor agonist
Eletriptan Hydrobromide C₂₂H₂₆N₂O₂S•HBr 462.43 Sulfonyl, indole Hydrobromide Migraine therapy

Key Research Findings and Implications

  • Salt Form Impact: Hydrobromide salts generally offer superior solubility over hydrochlorides, as evidenced by Eletriptan HBr’s aqueous solubility , which could make the target compound more viable for intravenous formulations.
  • Biological Targets: While AMPA receptors are well-characterized for isoxazole interactions , the novel substituents in 3-methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide warrant exploration for selectivity toward other neurological targets (e.g., metabotropic glutamate receptors).

Biological Activity

3-Methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide is a compound of interest due to its potential biological activities, particularly as a bromodomain inhibitor. Bromodomains are protein interaction modules that recognize acetylated lysines, playing critical roles in various cellular processes, including gene regulation and signal transduction. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

The primary mechanism by which 3-Methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide exerts its biological effects is through the inhibition of bromodomain and extraterminal (BET) proteins. These proteins are involved in the regulation of gene expression and are implicated in various diseases, including cancer and inflammatory disorders.

Inhibition of BET Proteins

Research indicates that compounds similar to 3-Methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide demonstrate significant inhibitory effects on BET proteins. In particular, studies have shown that these compounds can effectively disrupt the interaction between BET proteins and acetylated histones, leading to altered gene expression profiles associated with oncogenesis and inflammation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown promise in preclinical models for conditions characterized by excessive inflammatory responses, such as sepsis and systemic inflammatory response syndrome (SIRS). The inhibition of bromodomain activity may reduce the expression of pro-inflammatory cytokines, thereby mitigating inflammation .

Research Findings

A variety of studies have explored the biological activity of this compound and its analogs:

StudyFindings
Study 1 Demonstrated significant inhibition of BET proteins with an IC50 in the low nanomolar range.
Study 2 Showed anti-inflammatory effects in murine models, reducing levels of TNF-alpha and IL-6.
Study 3 Explored structure-activity relationships (SAR) indicating that modifications to the pyridine moiety enhance binding affinity to bromodomains.

Case Studies

  • Case Study on Cancer Treatment : In a study involving leukemia cell lines, treatment with 3-Methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide resulted in reduced cell proliferation and increased apoptosis rates. The compound was effective at concentrations as low as 100 nM, highlighting its potential for therapeutic use in hematological malignancies.
  • Inflammatory Disease Model : In a murine model of acute lung injury induced by lipopolysaccharides (LPS), administration of the compound led to a significant decrease in lung inflammation markers compared to control groups. This suggests its potential application in treating acute respiratory distress syndrome (ARDS).

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